molecular formula C13H27NO4 B1447387 tert-Butyl bis(4-hydroxybutyl)carbamate CAS No. 1056441-60-1

tert-Butyl bis(4-hydroxybutyl)carbamate

Cat. No.: B1447387
CAS No.: 1056441-60-1
M. Wt: 261.36 g/mol
InChI Key: LYKKTHBCVTULDS-UHFFFAOYSA-N
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Description

tert-Butyl bis(4-hydroxybutyl)carbamate is a chemical compound with the molecular formula C13H27NO5. It is a derivative of carbamic acid and is characterized by the presence of tert-butyl and hydroxybutyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl bis(4-hydroxybutyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 4-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl bis(4-hydroxybutyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl bis(4-hydroxybutyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl bis(4-hydroxybutyl)carbamate involves its interaction with various molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also undergo hydrolysis to release the active amine, which can then participate in further chemical reactions. The pathways involved include nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl bis(4-hydroxybutyl)carbamate is unique due to its dual hydroxybutyl groups, which provide additional functionality and versatility in chemical synthesis. This makes it particularly useful in complex organic synthesis and in the development of advanced materials .

Biological Activity

tert-Butyl bis(4-hydroxybutyl)carbamate, often referred to as M4, is a chemical compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : C13H27NO4
Molecular Weight : 255.36 g/mol

The compound features a carbamate functional group and a hydroxybutyl side chain, which are critical for its interaction with biological targets. The structural properties facilitate various mechanisms of action that contribute to its biological effects.

Research indicates that this compound exhibits several mechanisms of action:

  • Acetylcholinesterase Inhibition : The compound inhibits acetylcholinesterase (AChE), enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
  • β-Secretase Inhibition : It acts as a β-secretase inhibitor, preventing the formation of amyloid plaques associated with Alzheimer's disease. This inhibition reduces the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer's .

Biological Activity

The biological activity of M4 has been evaluated through various in vitro and in vivo studies:

In Vitro Studies

  • Neuroprotective Effects : M4 demonstrated a protective effect against Aβ 1-42-induced toxicity in astrocytes. Specifically, it reduced pro-inflammatory cytokines such as TNF-α and diminished oxidative stress markers .
  • Cell Viability Improvement : In astrocyte cultures treated with Aβ 1-42, cell viability improved significantly when co-treated with M4 (from 43.78% to 62.98%) compared to untreated controls.

In Vivo Studies

  • Cognitive Function Improvement : In animal models treated with scopolamine, M4 exhibited protective effects against cognitive decline. However, its bioavailability in the brain was noted as a limitation compared to established treatments like galantamine .

Case Studies

Several case studies have highlighted the efficacy of M4:

  • Astrocyte Protection : A controlled study showed that M4 improved cell viability in astrocytes exposed to neurotoxic agents.
  • Oxidative Stress Response : The compound significantly reduced malondialdehyde (MDA) levels in brain homogenates treated with scopolamine, indicating a decrease in oxidative stress .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Study TypeEffect ObservedMeasurement Method
In VitroIncreased cell viability in astrocytesCell viability assay
In VitroReduced TNF-α levelsELISA
In VivoDecreased MDA levelsTBARS assay
In VivoImproved cognitive functionMorris water maze

Properties

IUPAC Name

tert-butyl N,N-bis(4-hydroxybutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4/c1-13(2,3)18-12(17)14(8-4-6-10-15)9-5-7-11-16/h15-16H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKKTHBCVTULDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCCCO)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.